1-Bromo-3-methoxy-2,4-dimethylbenzene
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Overview
Description
1-Bromo-3-methoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, typically react via an sn2 pathway . The specific targets and their roles would depend on the specific biochemical context in which this compound is used.
Mode of Action
The compound 1-Bromo-3-methoxy-2,4-dimethylbenzene can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In the case of nucleophilic substitution, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxy-2,4-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the bromine atom with a methoxy group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atom to a hydrogen atom.
Major Products Formed:
Substitution: Formation of 3-methoxy-2,4-dimethylphenol.
Oxidation: Formation of 3-methoxy-2,4-dimethylbenzoic acid.
Reduction: Formation of 3-methoxy-2,4-dimethylbenzene.
Scientific Research Applications
1-Bromo-3-methoxy-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the production of polymers and advanced materials with specific properties.
Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
1-Bromo-2,4-dimethylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Bromo-3,5-dimethylbenzene: Has a different substitution pattern, affecting its chemical properties.
1-Bromo-4-methoxy-2,5-dimethylbenzene: Similar structure but with different positions of substituents, leading to varied reactivity.
Uniqueness: 1-Bromo-3-methoxy-2,4-dimethylbenzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity in substitution, oxidation, and reduction reactions, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
1-bromo-3-methoxy-2,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCZGHAMRGGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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